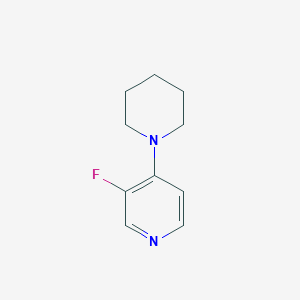

3-Fluoro-4-(piperidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

3-fluoro-4-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H13FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

InChI Key |

WLUIBEZXFHPOFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro 4 Piperidin 1 Yl Pyridine and Analogous Structures

Strategies for the Construction of Fluorinated Pyridine (B92270) Rings

The synthesis of fluorinated pyridine rings is a critical first step in the generation of compounds like 3-Fluoro-4-(piperidin-1-yl)pyridine. Various methods have been developed to introduce fluorine into the pyridine scaffold, a process that can significantly alter the compound's physicochemical properties.

Rhodium-Catalyzed C-H Functionalization for Fluoropyridine Synthesis

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, including fluorinated pyridines. This method allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering an efficient and atom-economical approach to molecular synthesis.

A notable development in this area is the Rh(III)-catalyzed C-H functionalization for the preparation of multisubstituted 3-fluoropyridines. nih.gov This approach utilizes α-fluoro-α,β-unsaturated oximes and alkynes as coupling partners. The reaction has been shown to be effective with a range of substituents on the oxime, including aryl, heteroaryl, and alkyl groups. Furthermore, it accommodates both symmetrical and unsymmetrical alkynes bearing aryl and alkyl substituents. A key advantage of this method is its high regioselectivity, particularly in the coupling of α,β-unsaturated oximes with terminal alkynes, which yields single 3-fluoropyridine (B146971) regioisomers. nih.gov The reaction can also be conveniently set up in the air, adding to its practical utility. nih.gov

The versatility of rhodium catalysis in C-H functionalization extends beyond this specific example, with ongoing research exploring new catalysts, ligands, and reaction mechanisms to broaden the scope and applicability of this powerful synthetic strategy. nih.govresearchgate.netrsc.org

Table 1: Examples of Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

| Oxime β-Substituent | Alkyne | Product | Reference |

|---|---|---|---|

| Aryl | Symmetrical Aryl Alkyne | 2,4,5,6-Tetrasubstituted 3-Fluoropyridine | nih.gov |

| Heteroaryl | Unsymmetrical Alkyl/Aryl Alkyne | Multisubstituted 3-Fluoropyridine | nih.gov |

| Alkyl | Terminal Alkyne | 2,4,6-Trisubstituted 3-Fluoropyridine | nih.gov |

Cyclization Reactions in Fluoropyridine Formation

Cyclization reactions are fundamental to the formation of heterocyclic rings, including fluorinated pyridines. These reactions involve the formation of a cyclic structure from one or more acyclic precursors.

One method for the synthesis of 3-fluoropyridines involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the pyridine ring. acs.org This approach is notable for its use of readily available ketone starting materials. The entire sequence can be performed in a single pot, which simplifies the experimental procedure. acs.org

Another strategy involves the electrophilic activation of 2H-azirines with triflic anhydride, which then react with 3-amino-2-fluoropyridines in an addition/cyclization reaction to produce 2-aryl-pyrido[2,3-b]pyrazines. researchgate.net This method proceeds through a nucleophilic addition followed by an intramolecular SNAr cyclization. While this example leads to a fused pyridine system, the underlying principles of cyclization involving a fluorinated pyridine precursor are relevant.

Furthermore, switchable multicomponent cyclization reactions have been developed to access fluoroalkylated dihydropyrimidines and pyrimidines under solvent-free conditions, highlighting the ongoing innovation in cyclization strategies for fluorine-containing heterocycles. semanticscholar.org

Condensation Reactions in Pyridine Synthesis

Condensation reactions are a classic and widely used method for the synthesis of pyridine rings. acsgcipr.orgbaranlab.org These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

Several named reactions are central to this approach:

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine. organic-chemistry.orgpharmaguideline.com Subsequent oxidation yields the corresponding pyridine. organic-chemistry.org

Guareschi-Thorpe Reaction: This method involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia to form a substituted pyridine. acsgcipr.orgpharmaguideline.com

Bohlmann-Rahtz Pyridine Synthesis: This synthesis constructs the pyridine ring through the reaction of an enamine with an α,β-unsaturated carbonyl compound. acsgcipr.org

Kröhnke Pyridine Synthesis: This reaction produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.com

These condensation reactions can be performed as linear sequences or as more efficient multicomponent reactions (MCRs) where the precursors are combined in a single step. acsgcipr.org While these are general methods for pyridine synthesis, they can be adapted for the synthesis of fluorinated pyridines by using fluorinated building blocks.

Table 2: Overview of Condensation Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine (requires oxidation) | Forms symmetrical or unsymmetrical pyridines. organic-chemistry.orgpharmaguideline.com |

| Guareschi-Thorpe Reaction | Aldehyde, Keto ester, Ammonia | Substituted Pyridine | A versatile method for pyridine synthesis. acsgcipr.orgpharmaguideline.com |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Carbonyl Compound | Substituted Pyridine | Involves a Michael addition followed by cyclization and elimination. acsgcipr.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound | 2,4,6-Trisubstituted Pyridine | A reliable method for preparing highly substituted pyridines. pharmaguideline.com |

Approaches to Incorporate the Piperidine (B6355638) Moiety

Once the fluorinated pyridine ring is synthesized, the next crucial step is the introduction of the piperidine moiety at the 4-position. This is typically achieved through nucleophilic aromatic substitution, where the piperidine acts as a nucleophile, displacing a leaving group on the pyridine ring.

Direct Amination and Reductive Amination Strategies

Direct amination involves the direct reaction of an amine with the pyridine ring. While challenging due to the electron-deficient nature of the pyridine ring, direct amination is possible, particularly when the ring is activated by electron-withdrawing groups. researchgate.netdigitellinc.com

Reductive amination is a more common and versatile two-step method. It involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. In the context of incorporating a piperidine moiety, this could involve the reaction of a 4-oxo- or 4-formyl-fluoropyridine with piperidine, followed by reduction. The pharmaceutical industry has extensively used Vilsemeir-Haak formylation followed by reductive amination to install aminomethyl motifs. digitellinc.com

A recent development is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-(hetero)aryl piperidines through a reductive transamination process. acs.org This method involves the initial reduction of the pyridinium ion to a dihydropyridine intermediate, which is then hydrolyzed and undergoes reductive amination with an exogenous amine. acs.org

Multicomponent Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules like piperidines from simple starting materials in a single synthetic operation. researchgate.netnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. researchgate.netnih.govresearchgate.net For instance, a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI in methanol at room temperature, has been reported to produce substituted piperidines in moderate to good yields. researchgate.net Another example involves a multicomponent reaction of salicylaldehydes, aminoprop-1-ene-1,1,3-tricarbonitrile, and secondary cyclic amines like piperidine, which act as nucleophiles in the intramolecular cyclization steps. nih.gov

These MCR strategies provide a powerful platform for the construction of diverse piperidine-containing molecules and could be adapted for the synthesis of this compound by employing appropriate fluorinated precursors.

Alkene Cyclization and Oxidative Amination Methods for Piperidine Formation

The construction of the piperidine ring is a fundamental step in the synthesis of this compound and its analogs. Alkene cyclization and oxidative amination represent powerful strategies for this transformation.

One notable method involves the gold(I)-catalyzed oxidative amination of non-activated alkenes. This reaction utilizes an iodine(III) oxidizing agent to achieve the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Another approach employs a palladium catalyst with a novel pyridine-oxazoline ligand for the enantioselective oxidative amination of alkenes. nih.gov

Intramolecular cyclization of amides bearing an alkene group can be achieved through hydride transfer, efficiently forming piperidines with tertiary amino groups in polar solvents. nih.gov Furthermore, a reductive hydroamination/cyclization cascade of alkynes, mediated by acid, provides another route to piperidine formation. nih.gov

These methods, summarized in the table below, offer various pathways to construct the piperidine core, a crucial component of the target molecule.

| Method | Catalyst/Reagent | Key Features | Reference |

| Oxidative Amination of Alkenes | Gold(I) complex / Iodine(III) oxidant | Simultaneous N-heterocycle formation and O-functionalization | nih.gov |

| Enantioselective Oxidative Amination | Palladium catalyst / Pyridine-oxazoline ligand | High enantioselectivity | nih.gov |

| Intramolecular Cyclization of Amides | Hydride transfer | Forms tertiary amino-piperidines | nih.gov |

| Reductive Hydroamination/Cyclization | Acid-mediated | Cascade reaction of alkynes | nih.gov |

Specific Synthetic Routes for this compound Derivatives

The synthesis of fluorinated piperidine and pyridine derivatives often involves specialized strategies to introduce the fluorine atom and construct the heterocyclic rings with desired stereochemistry.

A variety of methods have been developed for the synthesis of fluorinated piperidines and pyridines. One efficient approach involves the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by a double reductive amination with fluoroalkylamines to construct fluorine-containing piperidine γ-amino acid derivatives. researchgate.netjyu.fi This method allows for stereocontrolled synthesis, where the stereochemistry of the product is determined by the starting lactam. jyu.fi

Another strategy focuses on the direct dearomatization-hydrogenation of fluoropyridine precursors. nih.gov This one-pot rhodium-catalyzed process yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method is significant as it circumvents the need for pre-functionalized precursors often required in traditional electrophilic fluorination methods. nih.gov

The table below highlights key features of these versatile synthetic strategies.

| Strategy | Starting Material | Key Transformation | Product Features | Reference |

| Oxidative Ring Opening & Reductive Amination | Unsaturated bicyclic γ-lactam | Oxidative cleavage and double reductive amination | Stereocontrolled fluorine-containing piperidine γ-amino acids | researchgate.netjyu.fi |

| Dearomatization-Hydrogenation | Fluoropyridine | One-pot Rh-catalyzed dearomatization and hydrogenation | All-cis-(multi)fluorinated piperidines | nih.gov |

Palladium-catalyzed hydrogenation offers a robust and practical method for the synthesis of fluorinated piperidines from readily available fluoropyridines. semanticscholar.org This approach is particularly valuable as it can be performed using a commercially available heterogeneous catalyst and is tolerant of air and moisture. semanticscholar.orgacs.org The reaction proceeds with cis-selectivity, yielding a broad range of (multi)fluorinated piperidines. semanticscholar.org

A key aspect of this methodology is the use of a Brønsted acid, such as HCl, in combination with a palladium catalyst like Pd(OH)₂ on carbon. acs.org The acid is believed to protonate both the substrate and the product, facilitating the hydrogenation process. acs.org This method has been successfully applied to the synthesis of fluorinated derivatives of drug compounds and can be extended to produce enantioenriched fluorinated piperidines. semanticscholar.orgacs.org

The following table summarizes the key aspects of this palladium-catalyzed hydrogenation.

| Catalyst System | Key Features | Substrate Scope | Reference |

| Pd(OH)₂/C with HCl | Heterogeneous, air and moisture tolerant, cis-selective | Broad range of fluoropyridines | semanticscholar.orgacs.org |

The development of enantioselective methods for the synthesis of 3-substituted piperidines is of great importance for the pharmaceutical industry. A significant advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.orgorganic-chemistry.org

Partial reduction of the pyridine precursor.

Rh-catalyzed asymmetric carbometalation.

A final reduction step to yield the enantioenriched 3-substituted piperidine. nih.govacs.org

This strategy provides access to a wide variety of chiral piperidines and has been applied to the formal synthesis of clinically relevant molecules. nih.govacs.org

| Reaction | Catalyst | Key Features | Product | Reference |

| Asymmetric Reductive Heck | Rhodium complex | High yield, excellent enantioselectivity, broad functional group tolerance | Enantioenriched 3-substituted tetrahydropyridines | nih.govacs.orgorganic-chemistry.org |

Mechanistic Insights into Relevant Synthetic Transformations

Understanding the mechanisms of key synthetic reactions is crucial for optimizing reaction conditions and expanding their scope.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of C-N and C-O bonds on aromatic rings, and it plays a critical role in the synthesis of compounds like this compound. In the context of fluorinated pyridines, the fluorine atom can act as a leaving group.

The SNAr mechanism typically proceeds through a two-step addition-elimination process. The first step, which is usually rate-determining, involves the nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. stackexchange.com The second, faster step involves the departure of the leaving group, restoring the aromaticity of the ring. stackexchange.com

Recent advancements have also explored the use of organic photoredox catalysis to enable SNAr reactions on unactivated fluoroarenes, expanding the scope of this transformation to electron-neutral and electron-rich systems. nih.gov

| Mechanistic Step | Description | Role of Fluorine | Reference |

| Nucleophilic Addition | Formation of the Meisenheimer complex | Stabilizes the intermediate through its inductive effect | stackexchange.com |

| Elimination | Departure of the leaving group to restore aromaticity | Acts as the leaving group | stackexchange.com |

Fluorine-Assisted Hydrogen Atom Transfer in Piperidine Synthesis

The synthesis of fluorinated piperidines is a significant area of focus in medicinal and agrochemical research due to the unique physicochemical properties imparted by fluorine atoms. semanticscholar.orgnih.gov The incorporation of fluorine into piperidine scaffolds can influence basicity, metabolic stability, and binding affinity, making these motifs highly desirable in drug discovery. scientificupdate.com Direct methodologies for the diastereoselective synthesis of these structures, particularly multifluorinated piperidines, have historically been challenging, often requiring multi-step, impractical routes. nih.gov A prominent and efficient strategy to access these valuable compounds is the direct hydrogenation of readily available fluoropyridine precursors. semanticscholar.orgnih.gov This approach hinges on catalytic systems that facilitate the transfer of hydrogen atoms to the aromatic ring, a process in which the fluorine substituent plays a critical guiding role.

Key strategies involve catalytic hydrogenation and dearomatization-hydrogenation (DAH) processes, which overcome challenges such as catalyst deactivation by the Lewis-basic pyridine nitrogen and undesired hydrodefluorination side reactions. scientificupdate.comnih.gov

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process provides a direct pathway to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This method typically employs a rhodium catalyst, such as [Rh(COD)Cl]₂ or a more optimal Rh-CAAC complex, in conjunction with a borane (B79455) reagent like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin). scientificupdate.comnih.gov The process involves an initial dearomatization of the pyridine ring, followed by the complete saturation of the resulting intermediates through hydrogenation, all occurring in a single synthetic operation. nih.gov

The reaction yields products with high diastereoselectivity, favoring the all-cis configuration. nih.gov A notable stereochemical outcome is the preference for the fluorine atom to occupy an axial position in the final piperidine ring. This orientation has been rationalized by a favorable dipole interaction between the carbon-fluorine bond and the protonated piperidine nitrogen (C-F…H-N⁺). scientificupdate.com

Palladium-Catalyzed Heterogeneous Hydrogenation

An alternative and often more robust method involves palladium-catalyzed heterogeneous hydrogenation. acs.orgnih.gov This approach is noted for its operational simplicity and high tolerance for air and moisture, addressing some limitations of rhodium-based systems. nih.gov Using a commercially available heterogeneous palladium catalyst, this protocol enables the cis-selective reduction of a wide range of fluoropyridines. semanticscholar.orgnih.gov It demonstrates excellent chemoselectivity, allowing for the reduction of the fluoropyridine ring while leaving other aromatic systems, such as benzene and imidazole rings, intact. nih.govacs.org The method is effective for substrates that may be inaccessible through rhodium catalysis. nih.gov

Table 1: Comparison of Catalytic Hydrogenation Methods for Fluoropyridine Reduction

| Feature | Rhodium-Catalyzed DAH | Palladium-Catalyzed Hydrogenation |

|---|---|---|

| Catalyst System | Homogeneous, e.g., [Rh(COD)Cl]₂ or Rh-CAAC with HBpin scientificupdate.comnih.gov | Heterogeneous, e.g., Palladium on Carbon (Pd/C) acs.orgnih.gov |

| Key Process | One-pot dearomatization followed by hydrogenation nih.gov | Direct heterogeneous hydrogenation semanticscholar.org |

| Stereoselectivity | Highly diastereoselective for all-cis products nih.gov | cis-selective reduction semanticscholar.orgnih.gov |

| Fluorine Position | Prefers axial orientation scientificupdate.com | Predominantly axial fluorine atoms reported nih.gov |

| Robustness | Can be sensitive to moisture nih.gov | High tolerance for air and moisture acs.orgnih.gov |

| Chemoselectivity | N/A | Tolerates other (hetero)aromatic systems nih.govacs.org |

Rhodium-Catalyzed Asymmetric Reductive Transamination

For the synthesis of chiral fluoropiperidines, a rhodium-catalyzed reductive transamination reaction has been developed. dicp.ac.cn This method utilizes simple pyridinium salts and proceeds via transfer hydrogenation, using formic acid as the hydrogen source. dicp.ac.cnresearchgate.net In this process, a chiral primary amine is introduced under reducing conditions, which instigates a transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. dicp.ac.cn This approach is significant as it avoids the need for chiral catalysts or high-pressure hydrogen gas and successfully synthesizes chiral fluoropiperidines, which has been a challenge for other asymmetric hydrogenation methods due to competing hydrodefluorination reactions. dicp.ac.cn

Table 2: Summary of Research Findings in Fluorinated Piperidine Synthesis

| Starting Material | Catalyst / Reagents | Conditions | Product | Key Findings |

|---|---|---|---|---|

| 3-Fluoropyridine | [Rh(COD)Cl]₂, HBpin, H₂ | THF, 25 °C | 3-Fluoropiperidine | Good yield and chemoselectivity; established the DAH process. scientificupdate.comnih.gov |

| Various Fluoropyridines | Pd/C, H₂ | Acidic Conditions | (Multi)fluorinated piperidines | Robust, simple, cis-selective method tolerant of air and moisture. semanticscholar.orgacs.org |

| N-Benzylpyridinium Salts | [RhCp*Cl₂]₂, Chiral Primary Amine, HCOOH | DCM/H₂O, 40 °C | Chiral Fluoropiperidines | Asymmetric synthesis via reductive transamination; excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net |

| Oxazolidine-substituted pyridine | Pd/C, H₂ | Acidic Conditions | Enantioenriched Cbz-protected fluoropiperidine | Straightforward strategy for synthesizing enantioenriched fluorinated piperidines. nih.govacs.org |

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Derivatives for Enhanced Target Specificity

The development of derivatives from the 3-Fluoro-4-(piperidin-1-yl)pyridine core is a key strategy for enhancing target specificity and potency. The synthesis of such novel analogues involves intricate chemical modifications aimed at optimizing interactions with biological targets.

One primary approach is the functionalization of the piperidine (B6355638) ring. Introducing substituents on the piperidine moiety can significantly alter the molecule's conformation and binding affinity. For instance, the synthesis of chiral piperidine scaffolds is a promising avenue, as stereochemistry often plays a critical role in pharmacological activity. thieme-connect.com Methods for creating enantiomerically pure piperidine building blocks, sometimes derived from natural products like quinine, can serve as a starting point for creating derivatives with high specificity. nih.gov

The pyridine (B92270) ring itself also offers opportunities for modification. While the fluorine atom at the 3-position is a key feature, further substitutions on the ring could fine-tune electronic properties and metabolic stability. The synthesis of polysubstituted pyridines is an active area of research. researchgate.net For example, methods involving the reaction of halogenated acetonitriles with acrolein derivatives have been used to create substituted halogenated pyridines. researchgate.net Another strategy involves the direct fluorination of pyridine N-oxides, which has been shown to be effective for producing meta-substituted fluoropyridines. nih.gov This reaction can proceed efficiently at room temperature, offering a viable route for creating precursors for more complex derivatives. nih.gov The resulting fluorinated intermediate can then be further modified, for instance, through catalytic hydrogenation to introduce other functional groups. nih.gov

Furthermore, derivatives can be created by linking the core structure to other pharmacologically active fragments. Research on 4-aminopyridine (B3432731) (4-AP), a structurally related compound, has shown that connecting it to other molecules like GABA or the skeleton of linopirdine (B1675542) can yield new compounds with potent antiamnesic activity. nih.gov This modular approach could be applied to this compound to explore new therapeutic applications.

Exploration of Enantiomeric Forms for Differential Biological Activity

While this compound itself is an achiral molecule, the introduction of one or more chiral centers in its derivatives opens the door to exploring the differential biological activities of their enantiomeric forms. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules like enzymes and receptors, leading to variations in efficacy, potency, and toxicity.

The strategic introduction of chiral piperidine scaffolds is a key focus in modern drug design. thieme-connect.com Incorporating these scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.com The synthesis of enantiomerically pure piperidine scaffolds, such as (3R,4S)-3-(hydroxymethyl-4-(hydroxyethyl))-piperidine, provides valuable starting materials for drug discovery programs. nih.gov

For derivatives of this compound, creating a chiral center—for example, by adding a substituent to the piperidine ring—would result in a racemic mixture containing two enantiomers. These would need to be separated using chiral chromatography or synthesized stereoselectively. Each enantiomer would then be evaluated independently to determine its specific biological profile. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer), or for the two to have entirely different, sometimes opposing, effects. This exploration is critical for developing safer and more effective drugs with an optimized therapeutic index.

Integration of Computational Methods for Rational Design and Scaffold Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds like this compound. These methods provide insights into drug-receptor interactions, predict pharmacokinetic properties, and guide the synthesis of more effective and specific derivatives.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its target protein. For derivatives of this compound, docking studies can elucidate how modifications to the pyridine or piperidine rings affect interactions with the active site of a target enzyme or receptor. For example, studies on similar heterocyclic systems, like imidazo[4,5-b]pyridine derivatives, have used docking to identify key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the target's active site. mdpi.com Such analyses can explain the basis of biological activity and guide the design of new compounds with improved binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By correlating variations in the chemical structure of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Computational methods are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, software can estimate properties like gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov Early prediction of these properties helps in designing compounds with better drug-like characteristics and avoiding potential liabilities later in the development process. Theoretical studies, such as Density Functional Theory (DFT), can also be employed to understand the electronic properties and stability of different molecular conformations, further refining the design process. mdpi.com

| Computational Method | Application in Drug Design | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | To identify key interactions with target receptors and guide the design of derivatives with enhanced binding. mdpi.com |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency of new compounds. | To build models that can forecast the activity of novel derivatives, prioritizing synthetic efforts. |

| ADMET Prediction | Estimates pharmacokinetic and toxicity profiles of compounds early in the discovery process. | To design molecules with improved drug-like properties, such as better absorption and lower toxicity. nih.gov |

| DFT (Density Functional Theory) | Calculates the electronic structure of molecules to understand stability and reactivity. | To analyze the stability of different conformers and understand the electronic impact of substitutions on the scaffold. mdpi.com |

Investigation of Pyridine and Piperidine Scaffolds in Emerging Therapeutic Areas

The pyridine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry, as they are core components of numerous approved drugs and biologically active compounds. dovepress.comnih.govresearchgate.net The versatility of these heterocyclic systems means that derivatives of this compound could be investigated for a wide array of emerging therapeutic applications.

Neurological Disorders: The structurally similar compound 4-aminopyridine (fampridine) is approved for improving walking in patients with multiple sclerosis. pensoft.netwikipedia.orgnih.gov It acts by blocking potassium channels, which enhances signal conduction in demyelinated axons. nih.gov Given this precedent, derivatives of this compound are prime candidates for investigation in various neurodegenerative diseases. Research has also explored 4-aminopyridine derivatives for their potential in treating Alzheimer's disease by enhancing acetylcholine (B1216132) levels. nih.gov

Oncology: Pyridine-containing scaffolds are present in numerous anticancer drugs. dovepress.comresearchgate.net These compounds can act through various mechanisms, including kinase inhibition. The ability to synthesize a large library of derivatives from the this compound core makes it an attractive starting point for screening against various cancer cell lines and oncogenic targets.

Infectious Diseases: The pyridine ring is a key component in compounds with demonstrated antimicrobial, antifungal, and antiviral activities. dovepress.comresearchgate.netresearchgate.net New derivatives could be developed and tested against a panel of pathogens, including drug-resistant strains, where new therapeutic options are urgently needed. researchgate.net

Inflammatory and Metabolic Diseases: Pyridine and piperidine derivatives have also been investigated as anti-inflammatory and antidiabetic agents. dovepress.comnih.gov The pyrrolo[3,4-c]pyridine scaffold, for example, has been explored for its antidiabetic properties. nih.gov This suggests that the this compound structure could be modified to target pathways involved in inflammation and metabolic regulation.

| Therapeutic Area | Rationale for Exploration | Examples of Related Scaffold Activity |

|---|---|---|

| Neurological Disorders | Structural similarity to approved drugs like 4-aminopyridine. | 4-aminopyridine is used to treat symptoms of multiple sclerosis and has been studied for Alzheimer's disease. nih.govpensoft.netnih.gov |

| Oncology | Pyridine scaffolds are common in anticancer agents. | Numerous pyridine-based drugs are approved for cancer treatment, often acting as kinase inhibitors. dovepress.comresearchgate.net |

| Infectious Diseases | Broad-spectrum antimicrobial and antiviral potential of pyridine derivatives. | Pyridine compounds have shown activity against bacteria, fungi, and viruses. dovepress.comresearchgate.netresearchgate.net |

| Inflammatory Diseases | The anti-inflammatory potential of pyridine-based structures. | Derivatives have been developed as anti-inflammatory agents. dovepress.com |

| Metabolic Diseases | Potential to modulate metabolic pathways. | Related scaffolds like pyrrolo[3,4-c]pyridines have been investigated for antidiabetic activity. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.